molecular formula C26H25BrN2O3 B11575793 ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11575793
M. Wt: 493.4 g/mol
InChI Key: AJINBDYRCJXRLH-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of an indole derivative, followed by methoxylation and subsequent amination with a 4-methylphenyl group. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-5-methoxy-2-{[(4-methylphenyl)amino]methyl}-1-phenyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group and the methoxy substituent at specific positions on the indole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C26H25BrN2O3

Molecular Weight

493.4 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-2-[(4-methylanilino)methyl]-1-phenylindole-3-carboxylate

InChI

InChI=1S/C26H25BrN2O3/c1-4-32-26(30)25-20-14-24(31-3)21(27)15-22(20)29(19-8-6-5-7-9-19)23(25)16-28-18-12-10-17(2)11-13-18/h5-15,28H,4,16H2,1-3H3

InChI Key

AJINBDYRCJXRLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CNC4=CC=C(C=C4)C

Origin of Product

United States

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